(4-(Diphenylamino)phenyl)magnesium bromide
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Overview
Description
(4-(Diphenylamino)phenyl)magnesium bromide is an organometallic compound with the molecular formula C18H14BrMgN and a molecular weight of 348.52 g/mol . This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(Diphenylamino)phenyl)magnesium bromide is typically synthesized by the reaction of 4-(diphenylamino)phenyl bromide with magnesium metal in the presence of an aprotic solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is usually carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:
4-(Diphenylamino)phenyl bromide+Mg→(4-(Diphenylamino)phenyl)magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often supplied as a solution in THF or 2-MeTHF to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
(4-(Diphenylamino)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF and 2-MeTHF are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Scientific Research Applications
(4-(Diphenylamino)phenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Material Science: Employed in the synthesis of conducting polymers and other advanced materials.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of (4-(Diphenylamino)phenyl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the solvent molecules, stabilizing the reactive intermediate and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Methylmagnesium Bromide: Used for similar nucleophilic addition reactions but with different reactivity.
Uniqueness
(4-(Diphenylamino)phenyl)magnesium bromide is unique due to its diphenylamino group, which imparts specific electronic properties that can influence the reactivity and selectivity of the compound in organic synthesis .
Properties
IUPAC Name |
magnesium;N,N-diphenylaniline;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N.BrH.Mg/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNUHWWDQDDENP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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